"Dimethyl 1H-imidazole-4,5-dicarboxylate" CAS number
"Dimethyl 1H-imidazole-4,5-dicarboxylate" CAS number
An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate
CAS Number: 3304-70-9
Introduction
Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic organic compound with the CAS number 3304-70-9.[1][2][3][4][5] It is a derivative of imidazole, a five-membered aromatic ring with two nitrogen atoms.[6][7] This compound, also known as 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, serves as a crucial building block and intermediate in a wide array of synthetic applications.[1][2][3] Its unique structure makes it invaluable in medicinal chemistry, materials science, and agricultural chemistry.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various bioactive molecules, including agents targeting neurological disorders and inhibitors of the hedgehog signaling pathway for antitumor applications.[1][2] Furthermore, it is utilized in the development of novel polymers and agrochemicals, such as environmentally friendly pesticides and herbicides.[1]
Chemical and Physical Properties
The fundamental properties of Dimethyl 1H-imidazole-4,5-dicarboxylate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 3304-70-9 | [1][2][5] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2][5] |
| Molecular Weight | 184.15 g/mol | [1][2][8] |
| IUPAC Name | dimethyl 1H-imidazole-4,5-dicarboxylate | [8] |
| Synonyms | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, Dimethyl 4,5-imidazoledicarboxylate | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 207 - 212 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1][3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [4] |
| Storage | Store at room temperature or 2-8°C in a dry, cool, and well-ventilated place. | [1][2][9] |
Synthesis and Experimental Protocols
While various synthetic routes exist for imidazole-4,5-dicarboxylic acid and its derivatives, a common laboratory-scale synthesis involves the cyclization of appropriate precursors. An economical industrial method involves the reaction of imidazole with formaldehyde followed by oxidation.
Protocol: Synthesis from Imidazole and Formaldehyde
This process outlines a two-stage method for the preparation of the parent acid, which can then be esterified to yield the dimethyl ester.
Stage 1: Reaction of Imidazole with Formaldehyde
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Dissolve 68 g of imidazole in 245 g of a 37% by weight aqueous formaldehyde solution.
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Add 28 g of potassium hydroxide to the solution.
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Reflux the mixture for 3 hours. This results in the formation of an intermediate reaction mixture.
Stage 2: Oxidation with Nitric Acid
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Heat 1.3 liters of 65% strength nitric acid to boiling in a stirred flask equipped with a reflux condenser, contact thermometer, and dropping funnel.
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Slowly add the reaction mixture from Stage 1 to the boiling nitric acid.
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After the addition is complete, continue to heat the mixture at 100° to 140° C.
-
Cool the reaction mixture to allow for the precipitation of imidazole-4,5-dicarboxylic acid.
-
Filter the resulting solid, wash with water, and dry.
Stage 3: Esterification (General Protocol)
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Suspend the synthesized imidazole-4,5-dicarboxylic acid in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
The crude Dimethyl 1H-imidazole-4,5-dicarboxylate can be purified by recrystallization from a suitable solvent.
Applications in Research and Drug Development
Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile intermediate with significant applications in several research areas.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is used to prepare hedgehog signaling pathway inhibitors, which are investigated as antitumor agents.[2] It is also a precursor for imidazo[4,5-e][1][3]diazepine-4,8-diones, which have shown in vitro activity against hepatitis B and C viruses.[2] The imidazole nucleus itself is a common feature in many drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[6][7]
-
Coordination Chemistry : The parent molecule, 4,5-imidazoledicarboxylic acid, is used as a ligand to construct metal-organic frameworks (MOFs) and other coordination polymers.[10][11] These materials have potential applications in catalysis, gas storage, and separation.
-
Agrochemicals : The compound finds application in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides.[1]
-
Polymer Chemistry : It is employed in the development of novel polymers, where it can enhance properties such as thermal stability and mechanical strength.[1]
Visualization of Pathways and Workflows
Inhibition of the Hedgehog Signaling Pathway
Dimethyl 1H-imidazole-4,5-dicarboxylate is a precursor for synthesizing inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.
Caption: Role as a precursor for Hedgehog pathway inhibitors.
General Synthetic and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Dimethyl 1H-imidazole-4,5-dicarboxylate in a laboratory setting.
Caption: General workflow for synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimethyl 1H-Imidazole-4,5-dicarboxylate | 3304-70-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl 1H-imidazole-4,5-dicarboxylate Manufacturer & Supplier China | CAS 39948-36-4 | High Purity Imidazole Derivatives for Research & Industrial Use [quinoline-thiophene.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
